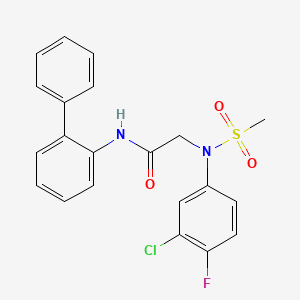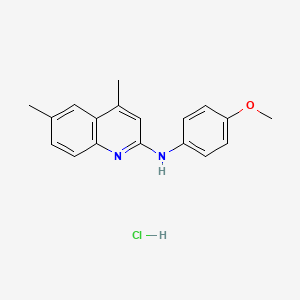
2-(benzoylamino)-N-(3-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzoylamino)-N-(3-methylphenyl)benzamide, also known as BAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BAM is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 349.4 g/mol.
科学的研究の応用
2-(benzoylamino)-N-(3-methylphenyl)benzamide has been found to have several potential applications in scientific research. One of the main applications is as a fluorescent probe for the detection of protein aggregation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound can bind to amyloid beta and alpha-synuclein aggregates and emit fluorescence signals, which can be detected using various imaging techniques. This makes it a valuable tool for studying the mechanisms of protein aggregation and developing new therapies for neurodegenerative diseases.
作用機序
The mechanism of action of 2-(benzoylamino)-N-(3-methylphenyl)benzamide is not fully understood, but it is believed to involve binding to the hydrophobic regions of protein aggregates and inducing conformational changes that result in fluorescence emission. This compound has been found to have high selectivity and sensitivity for amyloid beta and alpha-synuclein aggregates, making it a promising tool for studying protein aggregation in neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been found to have minimal biochemical and physiological effects, making it a safe and non-toxic compound for use in scientific research. It does not interact with DNA or RNA and does not affect cell viability or proliferation. However, further studies are needed to fully understand the long-term effects of this compound on living organisms.
実験室実験の利点と制限
One of the main advantages of 2-(benzoylamino)-N-(3-methylphenyl)benzamide is its high selectivity and sensitivity for protein aggregates, which makes it a valuable tool for studying neurodegenerative diseases. It is also easy to synthesize and has minimal toxicity, making it a safe and reliable compound for use in scientific research. However, this compound has some limitations, including its low solubility in water and its tendency to aggregate at high concentrations. These limitations can be overcome by using suitable solvents and optimizing experimental conditions.
将来の方向性
There are several future directions for the use of 2-(benzoylamino)-N-(3-methylphenyl)benzamide in scientific research. One direction is the development of new imaging techniques for detecting protein aggregation in vivo using this compound as a fluorescent probe. Another direction is the use of this compound in drug discovery for neurodegenerative diseases, as it can be used to screen for compounds that can prevent or reduce protein aggregation. Additionally, this compound can be used to study the mechanisms of protein aggregation in other diseases such as cancer and diabetes. Overall, this compound has the potential to make significant contributions to scientific research in various fields.
合成法
2-(benzoylamino)-N-(3-methylphenyl)benzamide can be synthesized using a variety of methods, including the reaction of 3-methylbenzoyl chloride with 2-aminobenzamide in the presence of a base such as triethylamine. Another method involves the reaction of 2-chloro-N-(3-methylphenyl)benzamide with benzamide in the presence of a base such as potassium carbonate. The yield and purity of this compound can be improved by recrystallization from a suitable solvent.
特性
IUPAC Name |
2-benzamido-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-15-8-7-11-17(14-15)22-21(25)18-12-5-6-13-19(18)23-20(24)16-9-3-2-4-10-16/h2-14H,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGLVVANDSNOQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-(4-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5157640.png)
![3,6-dimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5157651.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-phenoxyacetamide](/img/structure/B5157661.png)
![(5S)-5-{[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-2-pyrrolidinone](/img/structure/B5157669.png)
![butyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate](/img/structure/B5157675.png)
![1-{1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5157676.png)
![2-methyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol](/img/structure/B5157678.png)
![N-[(5-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5157685.png)
![ethyl 2-benzyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate](/img/structure/B5157686.png)



![N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5157706.png)